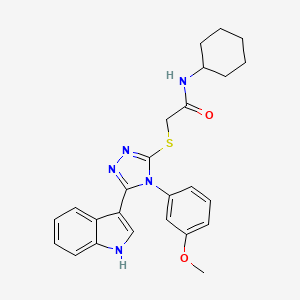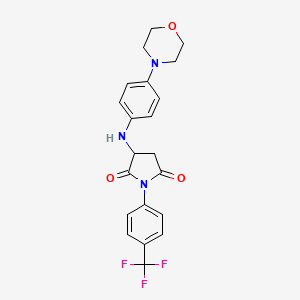
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Analytical Techniques
The compound 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate is involved in various synthetic and analytical methodologies. For example, it can undergo smooth dehydrofluorination–metallation followed by addition to aldehydes to afford a range of allylic alcohols. This process is part of a broader method for synthesizing difluorinated polyols, indicating the compound's utility in complex organic syntheses (Balnaves, Percy, & Palmer, 1999). Additionally, carbamates, including this compound, can be deprotected using 2-mercaptoethanol in the presence of potassium phosphate tribasic, showcasing its relevance in the deprotection steps of synthetic chemistry (Scattolin, Gharbaoui, & Chen, 2022).
Photophysical Properties and Materials Science
The compound's derivatives are explored for their photophysical properties, especially in the context of organic light-emitting diodes (OLEDs) and photoredox systems. For instance, heteroleptic iridium(III) complexes with ligands related to this compound exhibit green phosphorescence with high quantum efficiency, indicating potential applications in OLEDs and other light-emitting materials (Jin et al., 2014). Such studies underline the importance of structurally related compounds in developing advanced materials for electronic applications.
Organic Chemistry and Reaction Mechanisms
In organic chemistry, the structural features and reactivity of compounds like this compound are pivotal in understanding reaction mechanisms and designing new synthetic routes. The interaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with alcohols, for example, provides insights into the formation of derivatives through reactions involving similar carbamate structures, offering a deeper understanding of thiazole synthesis and isothiocyanate reactivity (Furin et al., 1998).
Mécanisme D'action
Target of Action
Related compounds have been found to inhibitcollagen prolyl-4-hydroxylase , suggesting that this may also be a target for this compound.
Mode of Action
If it does indeed target collagen prolyl-4-hydroxylase like its related compounds, it would likely interact with this enzyme to inhibit its activity . This could result in changes to the structure and function of collagen, a key protein in connective tissues.
Biochemical Pathways
If it inhibits collagen prolyl-4-hydroxylase, it would affect thebiosynthesis of collagen . This could have downstream effects on various biological processes, including tissue repair, wound healing, and fibrosis.
Pharmacokinetics
The presence of the trifluoroethyl group could potentially enhance the compound’s lipophilicity, which might improve its bioavailability .
Result of Action
If it inhibits collagen prolyl-4-hydroxylase, it could potentially reduce the production of hydroxyproline, a key component of collagen . This could lead to changes in the structure and function of tissues that rely on collagen.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-4-7(2-3-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLSOSFMWJUKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
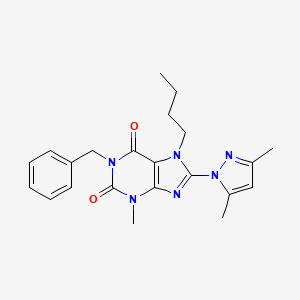
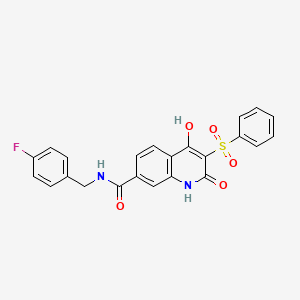

![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)
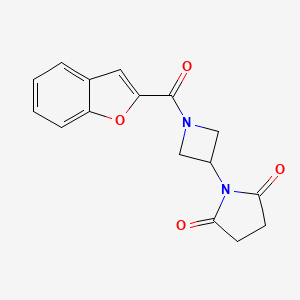
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)

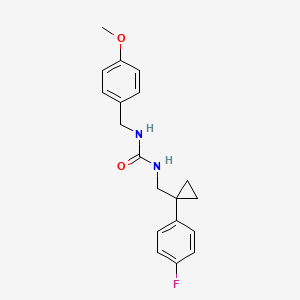
![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)
![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)
